1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-
Description
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Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOLHSBJOADQTE-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121242-20-4 | |
| Record name | rac-tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Pyrrolidinecarboxylic acid, 3-amino-4-methoxy-, 1,1-dimethylethyl ester, (3R,4S)-rel- is a compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- CAS Number : 148214-90-8
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- SMILES : O[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
These properties indicate that the compound is a pyrrolidine derivative with potential applications in medicinal chemistry.
1-Pyrrolidinecarboxylic acid derivatives have been studied for their pharmacological effects, which include:
- Antibacterial Activity : Some studies indicate that pyrrolidine derivatives exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurological disorders .
Pharmacological Effects
Research has highlighted several key pharmacological effects of this compound:
- Anticancer Properties : Certain derivatives exhibit cytotoxic effects against melanoma cells, suggesting potential use in cancer therapy .
- Hypoglycemic Effects : Some studies have indicated that pyrrolidine derivatives may help in managing blood glucose levels .
Antibacterial Activity Study
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 1-Pyrrolidinecarboxylic acid, against multiple bacterial strains. The results showed varying degrees of effectiveness:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
| Compound C | E. coli | 10 |
These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial properties.
Enzyme Inhibition Study
In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit urease activity. The results indicated strong inhibitory action with IC50 values significantly lower than standard reference compounds:
| Compound | IC50 (µM) |
|---|---|
| 1-Pyrrolidinecarboxylic acid | 2.14 ± 0.003 |
| Reference Compound (Thiourea) | 21.25 ± 0.15 |
This highlights the potential for developing new urease inhibitors based on this compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its role in drug development due to its structural features that can influence biological activity. Its derivatives show promise in the treatment of several conditions:
- Antiviral Activity : Research indicates that pyrrolidine derivatives exhibit antiviral properties. For instance, compounds similar to 1-pyrrolidinecarboxylic acid have been evaluated for their efficacy against viruses such as HIV and hepatitis C .
- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The mechanism is believed to involve the modulation of neurotransmitter systems .
Synthetic Methodologies
The synthesis of 1-pyrrolidinecarboxylic acid derivatives is of interest in organic chemistry due to their utility as intermediates in the preparation of more complex molecules. Key applications include:
- Chiral Synthesis : The (3R,4S) configuration allows for the creation of chiral centers essential in pharmaceutical applications. The compound can be utilized in asymmetric synthesis processes to produce other biologically active compounds .
- Building Blocks for Peptides : This compound can serve as a building block in peptide synthesis, particularly in constructing cyclic peptides that have enhanced stability and bioactivity compared to linear counterparts .
Case Study 1: Antiviral Activity
A study conducted by researchers at a leading pharmaceutical institute tested various pyrrolidine derivatives against HIV. The results indicated that certain modifications to the structure significantly increased antiviral potency, suggesting that 1-pyrrolidinecarboxylic acid derivatives could be optimized for better efficacy .
Case Study 2: Neuroprotection
In a preclinical trial assessing neuroprotective agents, researchers found that administering (3R,4S)-1-pyrrolidinecarboxylic acid to animal models exhibited a reduction in neuroinflammation and oxidative stress markers. This suggests potential therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Applications
Preparation Methods
Asymmetric Michael Addition for Pyrrolidine Core Formation
The pyrrolidine ring can be constructed via enantioselective Michael addition reactions. A study demonstrated the synthesis of pyrrolidine-3-carboxylic acid derivatives using organocatalytic asymmetric Michael additions of 4-oxo-2-enoates with nitroalkanes . For the target compound, this approach involves:
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Substrate Preparation : Starting with a 4-methoxy-substituted 4-oxo-2-enoate.
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Catalytic Asymmetric Addition : Employing a cinchona alkaloid-derived catalyst (e.g., Cinchonidine) to induce enantioselectivity.
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Cyclization : Intramolecular cyclization of the Michael adduct under acidic conditions to form the pyrrolidine ring.
This method achieved up to 97% enantiomeric excess (ee) for analogous structures . Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Cinchonidine |
| Solvent | Toluene |
| Temperature | −20°C |
| Reaction Time | 48 hours |
| Yield | 72–85% |
The stereochemical outcome depends on the catalyst’s configuration, ensuring the (3R,4S) stereochemistry is favored.
| Step | Conditions |
|---|---|
| Acid Activation | Oxalyl chloride, DMF (catalytic), DCM |
| Esterification | tert-Butanol, 0°C → room temp |
| Yield | 65–78% |
This method avoids racemization, preserving the (3R,4S) configuration.
Stereocontrolled Alkylation for Amino-Methoxy Substitution
The 3-amino-4-methoxy substitution is achieved via Schiff base alkylation . A patent outlined the use of chiral auxiliaries to control stereochemistry during alkylation :
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Schiff Base Formation : Reaction of 3-aminopyrrolidine with a chiral aldehyde (e.g., (R)-(−)-2,3-O-isopropylideneglyceraldehyde).
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Methoxy Group Introduction : Alkylation with methyl iodide in the presence of a base (e.g., sodium hydride).
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Auxiliary Removal : Acidic hydrolysis to yield the free amine.
This method’s stereochemical control is critical:
| Parameter | Value |
|---|---|
| Chiral Auxiliary | (R)-(−)-2,3-O-isopropylideneglyceraldehyde |
| Alkylating Agent | Methyl iodide |
| Solvent | THF |
| Diastereomeric Excess | 88–92% |
Comparative Analysis of Synthetic Routes
The table below contrasts the three primary methods:
| Method | Key Advantage | Limitation | Stereocontrol | Yield Range |
|---|---|---|---|---|
| Asymmetric Michael | High enantioselectivity (97% ee) | Long reaction time (48 hours) | Catalyst-dependent | 72–85% |
| Peptide Coupling | Mild conditions | Low yields with electron-poor amines | None required | 65–78% |
| Stereocontrolled Alkylation | Precise stereochemistry | Requires chiral auxiliaries | 88–92% de | 70–80% |
Purification and Characterization
Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization includes:
Q & A
Basic: What synthetic strategies are recommended for preparing (3R,4S)-rel-3-amino-4-methoxy-pyrrolidinecarboxylic acid tert-butyl ester while preserving stereochemical integrity?
Methodological Answer:
Stereoselective synthesis of this compound requires careful protection/deprotection of functional groups and chiral resolution. Key steps include:
- Chiral Pool Synthesis : Starting from enantiomerically pure pyrrolidine precursors, such as (3R,4S)-configured intermediates, to retain stereochemistry. For example, tert-butyl esters are often introduced via Boc-protection under anhydrous conditions to avoid racemization .
- Asymmetric Catalysis : Use of chiral catalysts (e.g., Rh or Ru complexes) during cyclization or amination steps to control the 3-amino and 4-methoxy orientations .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired diastereomer .
Basic: Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 2D-NMR (COSY, NOESY) to correlate proton environments and confirm spatial relationships between the 3-amino, 4-methoxy, and tert-butyl groups. For example, NOE interactions between the methoxy and adjacent protons can validate the (3R,4S) configuration .
- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable. Similar pyrrolidine derivatives have been resolved using low-temperature diffraction (e.g., 100 K) .
- Chiral HPLC : Employing columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers and assess optical purity (>98% ee) .
Advanced: How does the tert-butyl ester group influence the compound’s stability and reactivity in aqueous media?
Methodological Answer:
- Steric Shielding : The bulky tert-butyl group reduces hydrolysis of the ester under neutral or mildly acidic conditions, enhancing stability during biological assays (pH 6–8) .
- Solubility Trade-offs : While the ester improves lipid solubility for membrane permeability, it may require cleavage (e.g., TFA treatment) for in vivo studies. Comparative studies with methyl or ethyl esters show tert-butyl derivatives have longer half-lives in PBS buffers .
- Experimental Design : Stability assays should monitor ester degradation via LC-MS under simulated physiological conditions (37°C, pH 7.4) over 24–72 hours .
Advanced: What strategies prevent racemization at the 3-amino group during functionalization or storage?
Methodological Answer:
- Low-Temperature Reactions : Conduct acylation or alkylation of the amino group at 0–4°C to minimize epimerization .
- Protection Schemes : Use acid-labile groups (e.g., Fmoc) during synthesis, which can be removed under mild conditions (piperidine/DMF) without disturbing stereochemistry .
- Storage Conditions : Lyophilize the compound and store under inert gas (argon) at -20°C to prevent moisture-induced degradation .
Data Contradiction: How to resolve conflicting reports on the biological activity of stereoisomers of this compound?
Methodological Answer:
- Stereochemical Reanalysis : Repurify isomers via preparative HPLC and re-evaluate activity using cell-based assays (e.g., IC50 in enzyme inhibition studies). For example, a study on pyrrole derivatives found that (3R,4S) isomers showed 10-fold higher potency than (3S,4R) counterparts due to better target binding .
- Computational Docking : Compare enantiomer binding affinities using molecular dynamics simulations (e.g., AutoDock Vina) to identify stereospecific interactions with target proteins .
Advanced: How to design experiments probing the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?
Methodological Answer:
- Functional Group Compatibility : The tert-butyl ester and methoxy group are electron-withdrawing, directing nucleophilic attack to the amino group. For Pd-catalyzed couplings (e.g., Suzuki), pre-activate the amino group as a triflate or boron ester .
- Reaction Optimization : Screen catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3) and bases (K2CO3 vs. Cs2CO3) in anhydrous THF/toluene mixtures to maximize yield .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis steps .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills using vermiculite. Avoid water to prevent uncontrolled hydrolysis .
- Waste Disposal : Incinerate waste via licensed hazardous waste contractors, complying with EPA/DOT regulations for amine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
